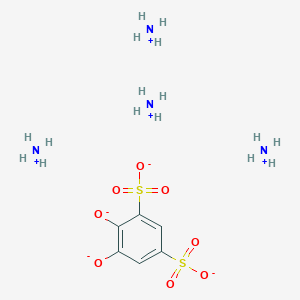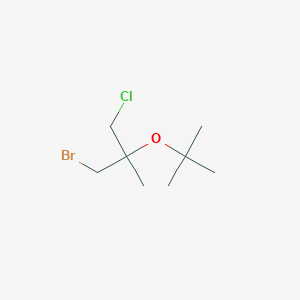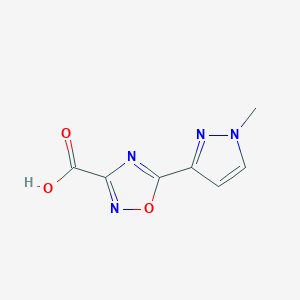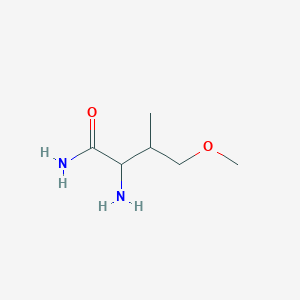
1-(Oxolan-3-yl)butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Oxolan-3-yl)butane-1,3-dione is an organic compound with the molecular formula C₈H₁₂O₃ It is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to a butane-1,3-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Oxolan-3-yl)butane-1,3-dione can be synthesized through several synthetic routes. One common method involves the reaction of oxolane derivatives with butane-1,3-dione under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize efficiency and minimize by-products. Purification processes such as distillation or recrystallization are employed to obtain the final product with the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Oxolan-3-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The oxolane ring or the butane-1,3-dione moiety can undergo substitution reactions where one or more atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane-3-carboxylic acid derivatives, while reduction could produce alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
1-(Oxolan-3-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(Oxolan-3-yl)butane-1,3-dione exerts its effects involves interactions with molecular targets and pathways. The oxolane ring and butane-1,3-dione moiety can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(Tetrahydrofuran-3-yl)butane-1,3-dione: Similar in structure but with a tetrahydrofuran ring instead of an oxolane ring.
1-(Oxolan-2-yl)butane-1,3-dione: Differing by the position of the oxolane ring attachment.
1-(Oxolan-4-yl)butane-1,3-dione: Another positional isomer with the oxolane ring attached at a different carbon.
Uniqueness: 1-(Oxolan-3-yl)butane-1,3-dione is unique due to its specific ring structure and the position of the oxolane ring
Eigenschaften
Molekularformel |
C8H12O3 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
1-(oxolan-3-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H12O3/c1-6(9)4-8(10)7-2-3-11-5-7/h7H,2-5H2,1H3 |
InChI-Schlüssel |
BTOQTTUETPQGAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)C1CCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoro-2-[(propan-2-yl)amino]benzonitrile](/img/structure/B13067530.png)
![4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane](/img/structure/B13067534.png)



![2-[(Azetidin-3-yloxy)methyl]-5-bromopyridine](/img/structure/B13067551.png)








